1,3,4,6-Tetra-O-acetyl-2-Deoxy-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranose

Description

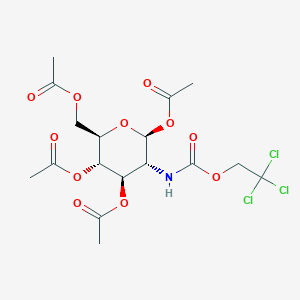

This compound (CAS: 122210-05-3, Figure 1) is a key intermediate in carbohydrate chemistry, featuring a β-D-glucopyranose backbone with tetra-O-acetyl protection at positions 1, 3, 4, and 4. The 2-deoxy position is substituted with a 2,2,2-trichloroethoxycarbonylamino (Troc) group, which serves as a stable amine-protecting moiety. Its molecular formula is C₁₇H₂₃Cl₃NO₁₁ (MW: 522.72), and it is widely utilized in stereoselective glycosylation reactions due to its compatibility with acidic and basic conditions .

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl3NO11/c1-7(22)27-5-11-13(29-8(2)23)14(30-9(3)24)12(15(32-11)31-10(4)25)21-16(26)28-6-17(18,19)20/h11-15H,5-6H2,1-4H3,(H,21,26)/t11-,12-,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREZJCUWSKPMMD-KJWHEZOQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl3NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranose (CAS RN: 114360-77-9) is a glycosylated compound that has garnered interest for its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

This compound is characterized by its acetylated hydroxyl groups and a trichloroethoxycarbonylamino substituent. The molecular formula is with a molecular weight of approximately 408.66 g/mol. It exists as a solid at room temperature and is sensitive to moisture.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on related tetra-O-acetyl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to 3.125 µg/mL in some cases .

Anticancer Properties

Preliminary investigations have suggested that this compound may possess anticancer activity. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines. The mechanism is thought to involve the disruption of cellular processes through glycosidic bond interactions with specific enzymes involved in cancer cell proliferation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Acetylation Reaction : The hydroxyl groups of D-glucopyranose are selectively acetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine).

- Substitution Reaction : The introduction of the trichloroethoxycarbonylamino group can be performed via nucleophilic substitution reactions involving appropriate amines and carbonyl compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various acetylated glucopyranosides against S. aureus. Results indicated that compounds with higher degrees of substitution exhibited enhanced activity due to better solubility and membrane penetration .

- Anticancer Screening : In a screening program for novel anticancer agents, derivatives of tetra-O-acetyl glucopyranose were tested against multiple cancer cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells .

Data Table: Biological Activities

Scientific Research Applications

Organic Synthesis

1,3,4,6-Tetra-O-acetyl-2-Deoxy-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranose serves as an intermediate in the synthesis of various glycosides and glycoproteins. Its unique structure allows for selective reactions that are crucial in building complex carbohydrate structures.

Medicinal Chemistry

This compound has potential applications in drug development. It can be utilized as a building block for designing glycosidic drugs that target specific biological pathways. Research indicates that derivatives of this compound may exhibit antitumor and antiviral activities.

Biochemical Research

In biochemical studies, this compound can be used to investigate carbohydrate-protein interactions. Its acetylated form helps in studying enzyme-substrate interactions and can serve as a substrate for glycosyltransferases.

Case Study 1: Antiviral Activity

A study published in Bioorganic & Medicinal Chemistry explored the antiviral properties of glucopyranoside derivatives synthesized from this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Glycosylation Reactions

Research conducted by Zhang et al. (2003) highlighted the use of this compound in glycosylation reactions to synthesize complex oligosaccharides. The study reported high yields and selectivity when using this compound as a donor in glycosylation processes.

Chemical Reactions Analysis

Glycosyl Donor Preparation

This compound serves as a precursor for glycosylation reagents. Key transformations include:

Functional Group Modifications

The Troc group enables orthogonal protection strategies:

| Reaction | Reagents/Conditions | Outcome | Application |

|---|---|---|---|

| N-Acetylation | Ac₂O, DMAP in pyridine | Conversion to N-acetyl-N-Troc derivative (stable under glycosylation conditions) | Protection for subsequent oligosaccharide chain elongation |

| Troc Deprotection | Zn dust, AcOH/THF/H₂O (1:2:1) | Selective removal of Troc to expose free amine | Post-glycosylation functionalization (e.g., amide coupling) |

Stability and Reactivity Insights

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-amino group in glucopyranose derivatives is frequently modified for stability or reactivity. Key analogs include:

Key Observations :

Protecting Group Variations

The acetyl groups at positions 1, 3, 4, and 6 are critical for solubility and regioselectivity. Alternatives include:

Comparison with Analog Syntheses

- Trifluoroacetamido Derivative : Prepared via reaction of glucosamine with trifluoroacetic anhydride in pyridine, achieving 75% yield .

- Azido Derivative: Synthesized by diazo transfer to 2-amino-glucose, requiring careful temperature control to avoid side reactions .

- p-Fluorobenzoicamido Derivative : Utilizes DCC-mediated coupling, yielding 71–90% depending on the stoichiometry of p-fluorobenzoic acid .

Reactivity in Glycosylation :

- The Troc group’s stability allows its use in stereoselective α-glycoside formation with SnCl₄/AgOTf catalysis, achieving >90% selectivity .

- Phthalimido and trifluoroacetamido analogs are less favored in such reactions due to steric hindrance or lability .

Stability and Physicochemical Properties

| Property | Target Compound (Troc) | Trifluoroacetamido Analog | Azido Derivative |

|---|---|---|---|

| Thermal Stability | High (decomp. >200°C) | Moderate (decomp. ~150°C) | Low (risk of explosion) |

| Deprotection Method | Zn/AcOH | NH₃/MeOH | H₂/Pd-C |

| Solubility in CH₂Cl₂ | High | High | Moderate |

| Crystallinity | Amorphous | Crystalline | Variable |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,4,6-Tetra-O-acetyl-2-Deoxy-2-(2,2,2-trichloroethoxycarbonylamino)-beta-D-glucopyranose, and how can reaction efficiency be monitored?

- Methodological Answer: The compound is typically synthesized via regioselective protection and functionalization of glucosamine derivatives. A common approach involves sequential acetylation, trichloroethoxycarbonyl (Troc) protection of the amino group, and deoxygenation at the C2 position. Monitoring via thin-layer chromatography (TLC) with visualization under UV or iodine vapor is critical for tracking reaction progress . For large-scale synthesis, boron trifluoride etherate-catalyzed glycosylation (as seen in analogous acetylated glycosides) can enhance yields .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is essential for confirming regiochemistry and acetylation patterns. X-ray crystallography, as demonstrated in structurally similar acetylated glucopyranose derivatives, provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in crystalline phases) . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during glycosylation reactions involving this compound?

- Methodological Answer: Regioselectivity in glycosylation can be controlled using orthogonal protecting groups. For example, the Troc group at C2 stabilizes intermediates during coupling reactions, while acetyl groups at C1, C3, C4, and C6 direct reactivity to the anomeric center. Trichloroacetimidate-based glycosylation (e.g., using 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) enables stereoselective formation of β-glycosidic bonds under mild acid catalysis . Kinetic studies using differential scanning calorimetry (DSC) may optimize reaction conditions .

Q. How does this compound serve as a precursor for studying glycosidase or glycosyltransferase activity?

- Methodological Answer: The Troc-protected amino group mimics natural glycosylamine substrates, making the compound a valuable probe for enzymatic assays. For instance, enzymatic deacetylation by esterases or regioselective hydrolysis by glycosidases can be tracked via HPLC-MS to identify active sites or inhibition mechanisms . Competitive assays using azide-functionalized analogs (e.g., 2-azido-2-deoxy-D-glucose derivatives) enable click chemistry-based visualization of enzyme-substrate interactions .

Q. What contradictions exist in reported crystallographic data for acetylated glucopyranose derivatives, and how are they resolved?

- Methodological Answer: Discrepancies in crystal structures often arise from disordered acetyl or Troc groups. For example, in 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose, one trimethylsilyl group exhibited split occupancy (0.625:0.375), resolved via restrained refinement and validation using R-factor analysis . Density functional theory (DFT) calculations complement experimental data to resolve ambiguities in electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.